octahydro-1H-indene-3a-carboxylic acid

Medicinal Chemistry Chemical Synthesis Physicochemical Property

Select this precise octahydroindene-3a-carboxylic acid building block to leverage its unique bridgehead hydrogen-bond donor/acceptor profile and molecular weight for controlling downstream pharmacokinetic outcomes. Unlike generic amide or fluorinated congeners, this acid handle enables systematic modulation of potency, solubility, and metabolic stability in antithrombotic PAR1 programs (IC50 down to 1.3 nM) and stereochemically defined natural product analog synthesis.

Molecular Formula C10H16O2
Molecular Weight 168.236
CAS No. 63963-79-1
Cat. No. B2803203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-indene-3a-carboxylic acid
CAS63963-79-1
Molecular FormulaC10H16O2
Molecular Weight168.236
Structural Identifiers
SMILESC1CCC2(CCCC2C1)C(=O)O
InChIInChI=1S/C10H16O2/c11-9(12)10-6-2-1-4-8(10)5-3-7-10/h8H,1-7H2,(H,11,12)
InChIKeyOKTPRGBVHMUMMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-indene-3a-carboxylic Acid (CAS 63963-79-1): A Core Bicyclic Scaffold for Chemical Synthesis and Drug Discovery


Octahydro-1H-indene-3a-carboxylic acid (CAS 63963-79-1) is a fully saturated, bicyclic carboxylic acid featuring a fused cyclopentane and cyclohexane ring system (a hexahydroindane core) with a carboxyl group at the bridgehead 3a-position [1]. It serves as a versatile small-molecule scaffold and building block in organic synthesis and medicinal chemistry, with a molecular weight of 168.23 g/mol and a typical commercial purity of ≥95% . Its three-dimensional framework provides structural rigidity that is valued in the construction of bioactive molecules and complex natural product analogs [2].

Why Octahydro-1H-indene-3a-carboxylic Acid (63963-79-1) Cannot Be Substituted by Generic Analogs


Generic substitution among octahydroindene derivatives is inadvisable due to significant variation in key properties that directly impact synthetic utility and biological performance. The specific 3a-carboxylic acid form offers a distinct hydrogen bond donor/acceptor profile and a unique molecular weight compared to its amide and fluorinated congeners . Furthermore, the octahydroindene scaffold, while a privileged structure for PAR1 antagonism, has documented metabolic instability in human liver microsomes, a limitation that necessitates careful analog selection for any in vivo studies [1]. Therefore, the choice of the precise building block—such as the 3a-carboxylic acid—is critical for controlling downstream physicochemical and pharmacokinetic outcomes.

Quantitative Differentiation of Octahydro-1H-indene-3a-carboxylic Acid (63963-79-1) from Closest Analogs


Molecular Weight and Hydrogen Bonding Capacity Differentiate Carboxylic Acid from Amide Analog

Compared to its direct amide derivative, octahydro-3aH-indene-3a-carboxamide (CAS 84557-01-7), the target carboxylic acid has a higher molecular weight and distinct hydrogen bonding capacity. The carboxylic acid provides a stronger hydrogen bond donor and a second hydrogen bond acceptor, which can critically influence target binding and pharmacokinetics .

Medicinal Chemistry Chemical Synthesis Physicochemical Property

Commercial Purity Benchmark: 95% Purity Available for Reliable Research

Octahydro-1H-indene-3a-carboxylic acid (63963-79-1) is commercially available at a minimum purity of 95%, a standard that aligns with many advanced intermediates used in medicinal chemistry campaigns . This purity level is comparable to that of related fluorinated analogs , ensuring consistent performance in downstream synthetic steps.

Procurement Quality Control Building Blocks

Scaffold Metabolic Instability Informs Analog Selection for In Vivo Studies

The octahydroindene core scaffold, of which the target compound is a fundamental building block, has been characterized as a potent PAR1 antagonist framework. However, a key limitation is its documented metabolic instability in both human and rat liver microsomes [1]. This class-level insight is critical: it indicates that derivatives of this scaffold may require structural optimization (e.g., fluorination, as seen in analog 2,2-difluoro-octahydro-1H-indene-3a-carboxylic acid) to improve metabolic stability for in vivo applications.

PAR1 Antagonists Drug Metabolism Pharmacokinetics

Optimal Application Scenarios for Octahydro-1H-indene-3a-carboxylic Acid (CAS 63963-79-1) Based on Quantitative Differentiation


Design and Synthesis of Novel PAR1 Antagonists

Octahydro-1H-indene-3a-carboxylic acid serves as an ideal starting point for the de novo synthesis of novel octahydroindene-based PAR1 antagonists. The high potency of this scaffold (IC50 values as low as 1.3 nM for optimized derivatives) and its established structure-activity relationships make it a privileged template for medicinal chemistry campaigns aimed at antithrombotic therapies [1].

Physicochemical Property Modulation via Carboxyl Group Functionalization

The 3a-carboxylic acid handle is a versatile synthetic hub for modulating molecular properties. Its conversion to amides, esters, or reduced to alcohols allows for systematic exploration of hydrogen bonding capacity and lipophilicity (e.g., compared to the amide analog ). This is essential for fine-tuning potency, solubility, and metabolic stability in lead optimization programs.

Building Block for Fluorinated Analog Synthesis

Given the documented metabolic instability of the parent octahydroindene scaffold, a key application is the synthesis of fluorinated derivatives, such as 2,2-difluoro-octahydro-1H-indene-3a-carboxylic acid (CAS 1780300-27-7), which aim to improve pharmacokinetic properties [1]. The parent acid provides the core framework for introducing fluorine atoms at strategic positions to enhance metabolic stability while retaining biological activity.

Construction of Complex Natural Product Analogs

The rigid, three-dimensional bicyclic core of octahydro-1H-indene-3a-carboxylic acid makes it a valuable scaffold for the synthesis of complex, stereochemically defined natural product analogs, such as those in the brasilane terpene glycoside family [2]. Its defined stereochemistry (where specified) is crucial for achieving the desired bioactivity in such complex molecules.

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